molecular formula C₁₅H₁₃D₅I₃NO₃ B1152307 Tyropanoic Acid-d5

Tyropanoic Acid-d5

Cat. No.: B1152307
M. Wt: 646.05
Attention: For research use only. Not for human or veterinary use.
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Description

Tyropanoic Acid-d5 is a deuterated analog of Tyropanoic Acid, a radiocontrast agent historically used in cholecystography for the X-ray diagnosis of gallstones . The parent compound functions by incorporating three heavy iodine atoms that effectively obstruct X-rays, thereby producing a visible image of the gallbladder . After administration, it is rapidly absorbed by the small intestine, conjugated in the liver, and excreted into the bile . This deuterated version, this compound, is designed for use as an internal standard in quantitative analytical techniques such as mass spectrometry. The incorporation of five deuterium atoms creates a distinct mass shift from the non-deuterated compound, enabling precise and reliable measurement of Tyropanoic Acid levels in complex biological matrices. Its primary research applications include method development and validation, drug metabolism and pharmacokinetics (DMPK) studies, and investigative toxicology related to cholecystographic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₅H₁₃D₅I₃NO₃

Molecular Weight

646.05

Synonyms

3-Butyramido-α-ethyl-2,4,6-triiodohydrocinnamic Acid-d5;  3-(3-Butyrylamino-2,4,6-triiodophenyl)-2-ethylpropionic Acid-d5;  3-Butyramido-α-ethyl-2,4,6-triiodohydrocinnamic Acid-d5; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Fidelity of Tyropanoic Acid D5

Strategies for Deuteration of Organic Compounds

The introduction of deuterium (B1214612) into organic molecules can be achieved through several methodologies, each with its own advantages and specific applications.

Hydrogen-Deuterium Exchange Reactions for Deuterated Acid Synthesis

Hydrogen-deuterium exchange (HDE) reactions represent a direct and efficient method for the synthesis of deuterated compounds, including carboxylic acids. rsc.orgacs.org This approach involves the substitution of hydrogen atoms with deuterium atoms, often facilitated by a catalyst and a deuterium source, such as deuterium oxide (D₂O). jst.go.jpnih.gov

For carboxylic acids, both acid- and base-catalyzed exchange reactions can be employed. nih.govgoogle.com Base-catalyzed HDE is particularly effective for hydrogens on carbon atoms adjacent to a carbonyl group due to the increased acidity of these protons. nih.gov Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are commonly used heterogeneous catalysts for these exchanges, often requiring elevated temperatures. jst.go.jpansto.gov.au Recent developments have focused on late-stage C-H deuteration of free carboxylic acids, which is advantageous for complex molecules. thieme-connect.comchemrxiv.orgacs.org This strategy exploits the reversibility of C-H activation, where optimizing the de-deuteration process can inform the conditions for effective deuteration. thieme-connect.comacs.org For instance, palladium-catalyzed methods using specific ligands have been developed to achieve regioselective deuteration of carboxylic acids. thieme-connect.com

Metal-Catalyzed Deuteration Approaches

Transition metal catalysis is a cornerstone of modern synthetic organic chemistry and plays a pivotal role in the deuteration of organic compounds. snnu.edu.cn A variety of metals, including platinum, palladium, rhodium, ruthenium, nickel, and cobalt, are effective catalysts for hydrogen isotope exchange. researchgate.netgoogle.com These can be used as homogeneous or heterogeneous catalysts. google.comsnnu.edu.cn

Platinum catalysts, particularly Pt/C, have shown a high tendency for deuterating aromatic rings, while palladium catalysts often favor the deuteration of aliphatic positions. researchgate.net For example, the deuteration of aromatic compounds can be efficiently achieved using a Pt/C catalyst with D₂O as the deuterium source under a hydrogen atmosphere. researchgate.net Rhodium and ruthenium-based catalysts are also utilized in these exchange reactions. google.com Furthermore, silver-catalyzed methods have been developed for the regioselective deuteration of arenes and heteroarenes under mild, neutral conditions, using D₂O as the deuterium source without the need for other additives. rsc.org

CatalystTypical ApplicationDeuterium Source
Platinum on Carbon (Pt/C)Aromatic ring deuterationD₂O
Palladium on Carbon (Pd/C)Aliphatic C-H deuterationD₂O
Rhodium-based catalystsAromatic and aliphatic deuterationD₂O
Silver catalysts (e.g., AgOTf)Regioselective deuteration of (hetero)arenesD₂O

Flow Synthesis Techniques for Deuterated Compounds

Flow chemistry has emerged as a powerful tool for the synthesis of deuterated compounds, offering advantages such as increased efficiency, better process control, and enhanced safety compared to traditional batch methods. ansto.gov.aubionauts.jpx-chemrx.com This technique is particularly beneficial for large-scale synthesis. ansto.gov.au

Flow reactors can be used for H-D exchange reactions under high temperature and pressure, with catalysts packed into the reactor tube. tn-sanso.co.jp For example, a flow synthesis system using a microwave reactor and a platinum on alumina (B75360) catalyst has been developed for the production of deuterated aromatic compounds. tn-sanso.co.jp This method allows for a continuous process, significantly reducing reaction times. tn-sanso.co.jp Another approach involves an electrochemical flow system where deuterium-labeled compounds are synthesized at ambient pressure and room temperature, using a proton-conducting membrane and heavy water as the deuterium source. bionauts.jp This system has demonstrated high reaction performance with deuteration introduction rates of 80-99%. bionauts.jp

Enzymatic Methods for Site-Selective Deuteration

Enzymatic methods offer a high degree of selectivity for the deuteration of organic compounds, including amino acids, which can be precursors or structurally related to more complex molecules. nih.govwisc.eduacs.org These biocatalytic approaches operate under mild conditions and can achieve site-selective deuteration that is often challenging to accomplish with traditional chemical methods. nih.govwisc.eduacs.orgresearchgate.net

For instance, a dual-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) has been shown to catalyze both Cα and Cβ hydrogen-deuterium exchange in amino acids. nih.govwisc.eduacs.org The selectivity of the deuteration can be controlled by the presence or absence of the partner protein, with reactions lacking DsaE resulting exclusively in Cα-deuteration. nih.govwisc.eduacs.org Chemoenzymatic platforms have also been developed for the synthesis of site-selectively deuterated α-hydroxy acids and α-amino acids from simple aldehydes, demonstrating the versatility of this approach. researchgate.net

Isotopic Purity and Positional Deuteration Analysis

The verification of isotopic purity and the determination of the specific sites of deuterium incorporation are crucial steps following the synthesis of a deuterated compound. rsc.org This is essential to confirm the success of the synthesis and to ensure the reliability of the compound for its intended application.

Spectroscopic Verification of deuterium Incorporation (e.g., NMR, Mass Spectrometry)

A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is used for the comprehensive analysis of deuterated compounds. rsc.orgrsc.org

Mass Spectrometry (MS) is a powerful tool for determining the isotopic enrichment of a labeled compound. rsc.orgrsc.org High-resolution mass spectrometry (HRMS) can distinguish between the different isotopologues of a deuterated compound based on their mass-to-charge ratio (m/z). nih.gov By analyzing the full scan mass spectrum and integrating the signals of the isotopic ions, the percentage of isotopic purity can be calculated. rsc.orgrsc.org This method is rapid, highly sensitive, and requires minimal sample. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structural integrity of the molecule and the specific positions of the deuterium labels. rsc.orgrsc.org In ¹H NMR, the absence of a signal at a particular chemical shift indicates the replacement of a proton with a deuterium atom. ²H (Deuterium) NMR can also be used to directly observe the deuterium nuclei, confirming their presence and location within the molecule. nih.gov A combined ¹H NMR and ²H NMR approach has been shown to provide accurate determination of isotopic abundance for both partially and fully labeled compounds. nih.gov

TechniqueInformation ProvidedKey Advantages
Mass Spectrometry (MS)Isotopic enrichment (% purity)High sensitivity, rapid analysis
Nuclear Magnetic Resonance (NMR)Positional deuteration, structural integrityDetailed structural information

Compound Names Mentioned:

Tyropanoic Acid-d5

Deuterium Oxide

Tyropanoic Acid

Characterization of Label Distribution and Enrichment

The successful synthesis of this compound must be followed by rigorous characterization to confirm its structural integrity, the precise location of the deuterium labels, and the degree of isotopic enrichment. rsc.org This is crucial for its use as an internal standard, where accuracy and reproducibility are essential. clearsynth.com The primary analytical techniques for this purpose are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov

Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful tool for determining isotopic purity. nih.gov By comparing the mass spectrum of the deuterated compound to its unlabeled analog, the mass shift corresponding to the number of incorporated deuterium atoms can be confirmed. researchgate.net The analysis provides a distribution of isotopologues (molecules that differ only in their isotopic composition), allowing for the calculation of the percentage of isotopic enrichment. nih.govresearchgate.net For this compound, the goal is to have the vast majority of the molecules contain exactly five deuterium atoms.

This table presents hypothetical data based on typical specifications for commercially available deuterated standards. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the specific positions of the deuterium labels. nih.gov While ¹H NMR (Proton NMR) is used to observe hydrogen atoms, the absence of signals at specific chemical shifts where protons are expected indicates successful substitution with deuterium. omicronbio.com Furthermore, ²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their locations within the molecule. Comparing the integrals of the signals in the ¹H NMR spectrum of the labeled compound against an unlabeled standard allows for the calculation of the percentage of deuterium incorporation at each site. nih.govomicronbio.com

This table outlines the expected outcomes from a ¹H NMR analysis of this compound where deuteration is targeted to the butyric acid side chain. The exact chemical shifts can vary based on the solvent and other experimental conditions.

The combination of MS and NMR provides a comprehensive evaluation of the isotopic enrichment and structural integrity of this compound, ensuring its reliability for quantitative applications. rsc.org

Advanced Analytical Applications of Tyropanoic Acid D5 As a Reference Standard

Principles of Stable Isotope Internal Standardization in Quantitative Analysis

Stable isotope dilution analysis is considered the gold standard for quantitative analysis in complex biological samples. nih.govoup.com The core principle involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the earliest stage of preparation. tum.de This SIL internal standard, such as Tyropanoic Acid-d5, is chemically and physically almost identical to the analyte, Tyropanoic Acid. wuxiapptec.com It therefore behaves in the same way during sample extraction, cleanup, chromatography, and ionization. tum.dewuxiapptec.com By measuring the ratio of the mass spectrometer's response to the analyte versus the internal standard, highly accurate and precise quantification can be achieved. up.ac.za

Biological matrices like plasma, serum, or urine are incredibly complex, containing thousands of endogenous and exogenous compounds. oup.com During mass spectrometric analysis, particularly with electrospray ionization (ESI), these co-eluting matrix components can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. oup.comwuxiapptec.com This phenomenon, known as the matrix effect, is a significant source of variability and inaccuracy.

A SIL internal standard like this compound is the most effective tool to combat these effects. nih.govresearchgate.net Because it has nearly identical physicochemical properties to the non-labeled analyte, it experiences the same degree of ion suppression or enhancement. wuxiapptec.com As the analyte and the internal standard are affected proportionally, the ratio of their signals remains constant, allowing for accurate compensation of the matrix effect. usp.orgfiveable.me For this correction to be most effective, the internal standard must co-elute chromatographically with the analyte. nih.gov

Quantitative analysis requires multiple processing steps before a sample is introduced to the instrument, including dilution, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). wuxiapptec.com Analyte loss is possible at every step due to incomplete extraction, adsorption to surfaces, or degradation. By adding this compound to the sample at the very beginning of the workflow, any losses experienced by the target analyte, Tyropanoic Acid, will also be experienced by the internal standard. tum.denih.gov

The ratio of the analyte to the internal standard remains unaffected by these procedural losses. researchgate.net This normalization corrects for inconsistencies in sample handling and recovery. fiveable.menih.gov Furthermore, it compensates for minor fluctuations in instrument performance, such as injection volume variations or changes in detector sensitivity over an analytical run. cerilliant.com

Mitigation of Matrix Effects and Ion Suppression

Development and Validation of Mass Spectrometry-Based Methods

The use of this compound is integral to the development of robust and reliable quantitative methods for its non-deuterated counterpart. Validation of these methods ensures they meet stringent criteria for accuracy, precision, and sensitivity as required by regulatory guidelines. rjptonline.org

LC-MS/MS is the preferred technique for quantifying compounds like Tyropanoic Acid in biological fluids due to its high selectivity and sensitivity. nih.govmdpi.com In a typical method, Tyropanoic Acid and its internal standard, this compound, are separated from matrix components using reversed-phase liquid chromatography and then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

The MRM process involves selecting a specific precursor ion (typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) for both the analyte and the internal standard. These precursor ions are then fragmented, and a specific product ion for each is monitored. This highly selective detection minimizes interferences. For this compound, the mass shift of +5 Da ensures that its MRM transition is distinct from that of the analyte, preventing signal overlap. nih.gov

Table 1: Representative LC-MS/MS MRM Parameters for Tyropanoic Acid Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Tyropanoic Acid664.0536.0Negative ESI
This compound (IS) 669.0 541.0 Negative ESI
Note: These m/z values are hypothetical and for illustrative purposes. Actual values would be determined during method development.

Method validation would involve assessing parameters such as linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and stability, all using the analyte/internal standard peak area ratio. rjptonline.org

Direct analysis of a complex, high-molecular-weight organic acid like Tyropanoic Acid by GC-MS is generally not feasible. shimadzu.com GC-MS requires analytes to be volatile and thermally stable, properties that Tyropanoic Acid does not possess. Its large size and polar functional groups would cause it to decompose in the hot GC injector rather than vaporize. nih.gov

For GC-MS analysis to be possible, a chemical derivatization step would be necessary. shimadzu.comshimadzu.eu Derivatization converts polar functional groups (like the carboxylic acid) into less polar, more volatile derivatives. This process adds complexity and potential for variability. If such a method were developed, this compound would be an essential internal standard, as it would undergo the derivatization reaction alongside the analyte, correcting for inconsistencies in reaction efficiency in addition to the other benefits of isotope dilution. However, LC-MS/MS remains the more direct and widely used approach for such compounds. creative-proteomics.comnih.gov

When using a deuterated internal standard like this compound, several parameters must be carefully optimized to ensure method accuracy.

Chromatographic Co-elution: Ideally, the deuterated standard should have the exact same retention time as the analyte. nih.gov However, extensive deuteration can sometimes cause a slight shift to an earlier retention time in reversed-phase chromatography. nih.gov It is crucial to verify that the analyte and internal standard peaks overlap sufficiently to ensure they experience the same matrix effects. nih.govoup.com

Mass Spectrometric Crosstalk: The MRM transitions for the analyte and the internal standard must be selected to prevent interference. The isotopic purity of the standard must be high, meaning it should contain minimal amounts of the non-deuterated analyte. cerilliant.com Likewise, the instrument must be able to resolve the +5 mass difference without the signal from the much more abundant analyte contributing to the internal standard's signal (a phenomenon known as isotopic contribution). A mass difference of at least 3 atomic mass units is recommended to minimize this risk. nih.gov

Absence of Deuterium (B1214612) Exchange: The deuterium atoms on this compound must be stable and not exchange with hydrogen atoms from the solvent or matrix during sample preparation or in the ion source. researchgate.netcerilliant.com Exchange would compromise the integrity of the standard. The placement of deuterium on stable positions of the molecule is a key consideration in its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Quality Control and Data Interpretation in Deuterated Standard Utilization

In quantitative analytical chemistry, particularly in chromatographic methods coupled with mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust method validation and reliable data generation. annlabmed.orgclearsynth.com this compound, as a deuterated analogue of Tyropanoic Acid, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the non-labeled analyte, ensuring it behaves similarly during sample extraction, cleanup, chromatography, and ionization. chromforum.org However, the simple addition of a deuterated standard is not sufficient; rigorous quality control and careful data interpretation are essential to ensure the integrity of the analytical results. tandfonline.com This involves continuous monitoring of the internal standard's signal and its use in evaluating the method's performance characteristics, such as recovery and accuracy. biopharmaservices.comnih.gov

Monitoring Internal Standard Responses

The fundamental assumption when using an internal standard (IS) is that it is added at a constant concentration to all calibration standards, quality control (QC) samples, and unknown samples. tandfonline.com Consequently, the instrument response for the IS is expected to be consistent across all samples within an analytical batch. nebiolab.com Monitoring the IS response is a critical quality control measure to detect potential issues that could compromise the accuracy of the quantification. biopharmaservices.comnih.gov

Significant variability in the internal standard response can indicate problems with sample preparation, instrument performance, or matrix effects. wuxiapptec.comfda.gov Common sources of variability include:

Pipetting or Aliquoting Errors: Inconsistent addition of the internal standard solution to the samples. biopharmaservices.com

Sample Extraction Inconsistency: Variable loss of both the analyte and the IS during sample preparation steps. wuxiapptec.com

Matrix Effects: Suppression or enhancement of the ionization process in the mass spectrometer's source due to co-eluting compounds from the sample matrix. nih.gov A well-chosen SIL-IS like this compound should experience the same matrix effects as the analyte, but significant variations still warrant investigation. chromforum.org

Instrumental Drift or Instability: Changes in detector sensitivity or spray instability during the analytical run. biopharmaservices.com

Analytical laboratories typically establish pre-set acceptance criteria for IS response variability. tandfonline.com For instance, a common rule is to flag samples for investigation if their IS response deviates by more than 50% from the mean response of the calibration standards and QCs in the batch. biopharmaservices.com Trends, such as a gradual decrease or increase in the IS signal over the course of a run, should also be investigated as they may point to systemic issues. fda.gov

The following table illustrates a hypothetical monitoring log for this compound response in a batch of samples. It demonstrates how responses are tracked against a pre-defined acceptance range.

Sample IDSample TypeThis compound Response (Peak Area)% Deviation from MeanStatus
CAL-1Calibrator1,520,000-1.96%Accept
CAL-2Calibrator1,580,000+1.94%Accept
QC-LowQC1,555,000+0.32%Accept
UNK-01Unknown1,565,000+0.97%Accept
UNK-02Unknown750,000-51.61%Flag/Investigate
UNK-03Unknown1,535,000-0.97%Accept
QC-HighQC1,545,000-0.32%Accept
UNK-04Unknown1,610,000+3.87%Accept

Mean Calibrator/QC Response: 1,550,000. Acceptance Criteria: ±50% of Mean.

This table is interactive. You can sort the columns by clicking on the headers.

Assessment of Recovery and Method Accuracy

Method accuracy refers to the closeness of a measured value to a known true value. In bioanalysis, achieving high accuracy can be challenging due to analyte loss during sample processing (recovery) and the influence of the sample matrix. annlabmed.org A stable isotope-labeled internal standard like this compound is essential for assessing and compensating for these variables, thereby ensuring method accuracy. nih.govresearchgate.net

Recovery is the efficiency of the extraction process, representing the percentage of the analyte that is successfully recovered from the sample matrix. nih.gov Because deuterated standards like this compound are chemically almost identical to their non-labeled counterparts, they are assumed to have the same recovery during extraction. hpst.cz By comparing the response of an analyte spiked into a sample before extraction to the response of a sample spiked after extraction, the percentage of recovery can be determined. The SIL-IS is critical because it corrects for any variability in this recovery process on a sample-by-sample basis. nih.gov Studies have shown that recovery can vary significantly between individual samples, and only a SIL-IS can adequately correct for this inter-individual variability. nih.govresearchgate.net

The use of a SIL-IS allows for accurate quantification even with imperfect or variable recovery because the ratio of the analyte to the internal standard remains constant. annlabmed.org This is a significant advantage over other types of internal standards that may not behave identically to the analyte during extraction. hpst.cz

The following table presents representative data from a method validation experiment, demonstrating how this compound is used to ensure accuracy across different concentrations despite variations in extraction recovery. The "apparent recovery" is calculated using the internal standard and shows how it corrects for analyte loss, leading to high method accuracy.

QC LevelSpiked Concentration (ng/mL)Mean Extraction Recovery (%)Accuracy without IS Correction (%)Accuracy with this compound Correction (%)
Low5.072.5%71.9%99.2%
Medium50.068.9%69.3%101.5%
High500.075.1%74.8%100.8%

This table is interactive. You can sort the columns by clicking on the headers.

The data demonstrates that while the actual percentage of analyte extracted from the matrix is around 70-75%, the use of this compound as an internal standard allows for the calculation of the analyte's true concentration with high accuracy (typically within ±15% of the nominal value, as per regulatory guidelines). researchgate.netlcms.cz This compensation is the primary reason deuterated standards are considered the gold standard for quantitative mass spectrometry assays. clearsynth.commonadlabtech.com

Mechanistic Investigations and Metabolic Tracing Studies Utilizing Tyropanoic Acid D5

Elucidation of Metabolic Pathways and Substrate Fluxes

Stable isotope tracers are a gold-standard method for studying the metabolism of lipids and other molecules in vivo. bioscientifica.comnih.gov These techniques allow researchers to track the dynamic movement and transformation of compounds within a biological system, providing kinetic information that static measurements cannot. nih.gov Tyropanoic Acid-d5, as a deuterated compound, is primarily designed for use as an internal standard in mass spectrometry to ensure the precise and accurate quantification of its unlabeled counterpart. texilajournal.comclearsynth.comcaymanchem.com Its application as an in-vivo tracer for determining metabolic fluxes is not its main purpose, but the models below describe the fundamental techniques for which other deuterated compounds are often used.

Tracer dilution is a foundational technique used to quantify the rate at which a substance appears (Rate of Appearance, Ra) in a compartment, such as the bloodstream. nih.govresearchgate.net The method involves administering a known amount of a labeled tracer (like a deuterated compound) at a constant rate. profil.comresearchgate.net This infused tracer is diluted by the body's own production of the same, unlabeled compound (the tracee). nih.gov By measuring the tracer-to-tracee ratio in samples (e.g., blood) once a steady state is reached, researchers can calculate the tracee's rate of appearance. profil.comresearchgate.net The principle dictates that for a given tracer infusion rate, the Ra is inversely proportional to the isotopic enrichment at this steady-state plateau. researchgate.net

This model is widely applied to study the metabolism of glucose, fatty acids, and amino acids. nih.govprofil.com While this compound is not typically used for this purpose, the following table illustrates the principle of an Ra determination using a hypothetical tracer.

Table 1: Illustrative Example of Rate of Appearance (Ra) Calculation Using a Tracer Dilution Model
ParameterValueUnitDescription
Tracer Infusion Rate (F)2.5µmol/minThe known, constant rate at which the labeled tracer is administered. researchgate.net
Tracer/Tracee Ratio (TTR) at Plateau0.05RatioThe measured ratio of the labeled tracer to the unlabeled tracee at isotopic steady state.
Calculated Rate of Appearance (Ra)50µmol/minCalculated as Ra = F / TTR. This represents the endogenous appearance rate of the substance. nih.gov

The tracer incorporation model is used to measure the rate of synthesis of a complex product from a labeled precursor. researchgate.netresearchgate.net This technique tracks the movement of a stable isotope label from a simpler molecule (the precursor) into a more complex one (the product). researchgate.net For example, a labeled amino acid can be used to measure the rate of new protein synthesis, or labeled acetate (B1210297) can trace the pathway of de novo lipogenesis. nih.govresearchgate.net The rate of synthesis is determined by measuring the enrichment of the tracer in the product over time, relative to the enrichment of the precursor pool. researchgate.net This yields a fractional synthetic rate (FSR), which describes the percentage of the product pool that has been newly synthesized in a given period. researchgate.netresearchgate.net

This method is essential for investigating biosynthetic pathways. slideshare.netcopbela.orgresearchgate.net While this compound's documented role is as an analytical standard, the principle of tracer incorporation is fundamental to metabolic research. texilajournal.comcaymanchem.com

Stable isotope tracers are invaluable for investigating lipid metabolism, including fatty acid oxidation, transport, and storage. bioscientifica.comnih.govisotope.com For instance, researchers can administer deuterium-labeled fatty acids like deuterated palmitate to trace their flux through various metabolic pathways. bioscientifica.comisotope.com

Tyropanoic acid is a derivative of a fatty acid. nih.gov However, its own metabolic pathway is primarily related to its function as a radiocontrast agent. After oral administration, tyropanoic acid is absorbed, taken up by the liver, and conjugated with glucuronic acid. nih.govechemi.comnih.gov This metabolic step, forming tyropanoate glucuronide, makes the compound water-soluble and facilitates its excretion into the bile. nih.govnih.gov Studies in dogs have shown that approximately 90% of the substance secreted in bile is in the form of tyropanoate glucuronide. nih.gov A significant portion is also excreted in the urine. nih.gov Therefore, the primary metabolic fate of tyropanoic acid is hepatic glucuronidation followed by biliary and urinary excretion, a pathway that ensures its clearance after performing its diagnostic function. nih.govnih.gov

Tracer Incorporation Models for Biosynthetic Pathway Analysis

Assessment of Kinetic Isotope Effects (KIEs) in Biological Systems

A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. princeton.edu The study of KIEs, particularly by substituting hydrogen with deuterium (B1214612), is a powerful tool for elucidating reaction mechanisms, transition states, and rate-limiting steps. libretexts.orgnumberanalytics.com The effect arises because the heavier isotope forms a stronger chemical bond with a lower vibrational frequency, which can alter the activation energy of a reaction. princeton.edu

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgslideshare.net For deuterium substitution, this effect (expressed as the ratio of rate constants, kH/kD) is typically between 2 and 8. princeton.edulibretexts.org A significant primary KIE indicates that C-H bond cleavage is a key part of the slowest step in the reaction sequence. nih.gov

A secondary kinetic isotope effect occurs when the isotopically substituted bond is not directly broken or formed in the rate-limiting step. princeton.eduwikipedia.org These effects are generally much smaller than primary KIEs, with typical values for deuterium ranging from approximately 0.8 to 1.4. princeton.eduwikipedia.org They arise from changes in the vibrational environment of the C-D bond during the reaction, often due to a change in the hybridization of the carbon atom (e.g., from sp3 to sp2). princeton.edu An observed KIE greater than 1 is termed a "normal" KIE, while a value less than 1 is an "inverse" KIE. wikipedia.org

In enzyme-catalyzed reactions, deuteration can significantly impact reaction rates, providing deep insight into the catalytic mechanism. annualreviews.organnualreviews.org If an enzyme-catalyzed reaction involves the transfer of a hydrogen atom in its rate-limiting step, substituting that hydrogen with deuterium will slow the reaction, resulting in a measurable primary KIE. nih.govacs.org The magnitude of this KIE can reveal whether C-H bond cleavage is fully or only partially rate-limiting. nih.gov

The primary metabolic transformation of tyropanoic acid is glucuronidation, an enzymatic reaction catalyzed by UDP-glucuronosyltransferases. nih.govodu.edu This process does not involve the cleavage of a C-H bond at the sites where deuterium is placed in this compound. Therefore, a significant primary KIE would not be expected. However, secondary KIEs could theoretically be observed if changes in the molecular structure during binding to the enzyme or during the conjugation reaction alter the vibrational frequencies of the C-D bonds. Detailed studies measuring the specific KIEs for the enzymatic processing of this compound are not widely documented in the scientific literature.

Table 2: Conceptual Data for a Kinetic Isotope Effect (KIE) Experiment
SubstrateRate Constant (k)UnitDescription
Unlabeled Substrate (Hypothetical)7.0 x 10-4s-1The rate constant for the reaction with the light isotope (H).
Deuterated Substrate (Hypothetical)1.0 x 10-4s-1The rate constant for the reaction with the heavy isotope (D).
Calculated KIE (kH/kD)7.0The ratio of the rate constants, indicating a significant primary KIE in this conceptual example. princeton.edu

Characterization of Deuterium Label Loss and Exchange Reactions

The utility of this compound as a tracer in metabolic studies is fundamentally dependent on the stability of its deuterium labels. Understanding the potential for deuterium loss or exchange is critical for the accurate interpretation of experimental results. Deuterium atoms can be subject to exchange with protons from the surrounding environment, particularly in aqueous biological systems. This exchange can be influenced by several factors, including pH, temperature, and enzymatic activity. nih.govnih.gov

In the context of metabolic tracing, the loss of a deuterium label from this compound can occur through both non-enzymatic and enzymatic processes. Non-enzymatic exchange is often slower but can be accelerated by acidic or basic conditions. nih.gov Enzymatic reactions, on the other hand, can lead to highly specific and rapid deuterium exchange. For instance, if this compound or its metabolites are substrates for enzymes that catalyze proton exchange reactions, the deuterium labels may be lost.

The kinetic isotope effect (KIE) is a key consideration in studies involving deuterated compounds. The cleavage of a carbon-deuterium (C-D) bond is generally slower than the cleavage of a carbon-proton (C-H) bond. This difference in reaction rates can provide insights into reaction mechanisms. nih.gov However, it also means that the metabolic fate of this compound might differ slightly from its non-deuterated counterpart, a factor that must be accounted for in flux analysis.

Table 1: Factors Influencing Deuterium Label Stability in Metabolic Tracing

FactorDescriptionPotential Impact on this compound Tracing
pH The acidity or basicity of the cellular environment.Can catalyze non-enzymatic H/D exchange, leading to label loss.
Enzymatic Activity Specific enzymes may catalyze reactions involving proton transfer.Can lead to specific and rapid loss of deuterium labels at certain molecular positions.
Metabolic State The overall metabolic activity of the cell or organism.Cellular homeostatic mechanisms may sometimes minimize the impact of the kinetic isotope effect on overall metabolic fluxes. nih.gov
Tracer Concentration The amount of this compound introduced into the system.High concentrations could potentially alter metabolic pathways, although this is a general consideration for all tracer studies.

Isotopic Labeling in Cellular and in vitro Mechanistic Models

The application of isotopically labeled compounds like this compound in cellular and in vitro models is a powerful approach for dissecting metabolic pathways at a mechanistic level. These controlled environments allow researchers to trace the journey of the labeled atoms through specific biochemical reactions, providing a detailed picture of cellular metabolism. nih.govbitesizebio.com

In these models, cells are cultured in a medium containing this compound. After a designated period, the cells are harvested, and metabolites are extracted. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to identify and quantify the deuterated metabolites. bitesizebio.com This allows for the direct observation of how this compound is taken up, processed, and incorporated into other molecules within the cell.

In vitro models, which may consist of isolated enzymes or subcellular fractions, offer an even more granular view. By incubating this compound with specific enzymes, researchers can confirm its role as a substrate and identify the direct products of the reaction. This approach is invaluable for validating metabolic pathways and understanding the function of individual enzymes.

Use in NMR-Based Metabolomics and Flux Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for metabolomics and flux analysis when used in conjunction with isotopic tracers like this compound. nih.gov A key advantage of NMR is its ability to provide detailed structural information, allowing for the determination of the specific position of the deuterium labels within a metabolite. wellcomeopenresearch.org This is crucial for distinguishing between different metabolic routes.

In a typical NMR-based metabolomics experiment using this compound, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be employed. wellcomeopenresearch.org These methods can resolve the signals from deuterated metabolites, providing a clear picture of the metabolic fate of the tracer. The quantitative nature of NMR also allows for the determination of the relative abundance of different isotopologues, which is essential for metabolic flux analysis (MFA). nih.gov MFA is a computational method that uses the isotopic labeling patterns of metabolites to calculate the rates (fluxes) of reactions within a metabolic network. nih.gov

Table 2: Key NMR Techniques in Deuterated Tracer Studies

NMR TechniqueApplication in this compound StudiesInformation Gained
1D ¹H-NMR Initial assessment of metabolite profile and quantification of major deuterated species. wellcomeopenresearch.orgOverall changes in metabolite concentrations.
2D ¹H-¹³C HSQC Detailed analysis of carbon-proton correlations, useful for tracing carbon backbones. wellcomeopenresearch.orgPositional information of labels and identification of metabolites.
²H-NMR Direct detection of deuterium signals. mdpi.comQuantification of deuterated compounds and their metabolites.

Tracing Carbon and Deuterium Flow through Metabolic Cycles

The dual labeling of a molecule with both carbon (e.g., ¹³C) and deuterium isotopes can provide complementary information for tracing metabolic pathways. While the provided information focuses on this compound (deuterium-labeled), the principles of tracing apply to carbon flow as well. For instance, if a ¹³C-labeled version of Tyropanoic Acid were used, its carbon backbone could be tracked as it is incorporated into various metabolic cycles, such as the tricarboxylic acid (TCA) cycle. nih.gov

By using this compound, researchers can specifically follow the path of the deuterium atoms. This can reveal information about redox reactions and other processes where hydrogen atoms are transferred. The "loss" of a deuterium label to water can also be a significant indicator of certain metabolic activities. mdpi.com For example, the oxidation of a deuterated substrate can lead to the formation of deuterated water (HDO), the detection of which provides evidence for the occurrence of that metabolic step. mdpi.com

Combining data from both carbon and deuterium tracing experiments can offer a more complete picture of metabolic flux. While carbon tracing elucidates the fate of the molecular backbone, deuterium tracing provides insights into the flow of hydrogen atoms and the redox state of the cell. This dual-tracer approach can be particularly powerful for unraveling complex metabolic networks where multiple pathways converge.

Advanced Spectroscopic and Physico Chemical Studies of Deuterated Analogues

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (B1214612) substitution is a powerful tool in NMR spectroscopy for structural analysis and the study of molecular dynamics. In compounds like Tyropanoic Acid-d5, the replacement of five specific protons with deuterium atoms provides unique advantages for spectroscopic analysis.

One of the primary applications of deuteration in ¹H NMR is the simplification of complex spectra. Organic molecules often produce intricate ¹H NMR spectra with many overlapping signals, especially when analyzed within complex biological matrices. By selectively replacing protons with deuterium, the corresponding signals are removed from the ¹H spectrum, as deuterium resonates at a different frequency. savemyexams.com This "editing" of the spectrum allows the remaining proton signals to be observed without interference, facilitating easier interpretation and structural assignment.

Furthermore, deuterated compounds serve as excellent internal standards for quantification and chemical shift referencing in NMR analysis. nih.gov For instance, a deuterated standard like this compound can be added to a sample, and since its proton signals are absent, it provides a clean baseline for quantifying other non-deuterated analytes in the mixture. iastate.edu

Two-dimensional (2D) NMR spectroscopy is a powerful method for determining the specific positions of isotopic labels within a molecule. nih.gov Techniques such as Heteronuclear Single Quantum Correlation (HSQC) spectroscopy correlate the chemical shifts of directly bonded nuclei, such as ¹H and ¹³C. magritek.com For an isotopically labeled compound like this compound, a ¹H-¹³C HSQC experiment can precisely confirm the locations of deuteration. The absence of a cross-peak at a specific carbon's position in the spectrum would indicate that the directly attached proton has been substituted with deuterium.

This method allows for the quantitative analysis of positional isotope isomers (isotopomers), providing valuable information on the efficiency and specificity of the deuteration process. nih.gov The analysis of multiplet patterns in HSQC spectra is directly related to isotopomer distribution, which is crucial for metabolic flux analysis and understanding biosynthetic pathways. nih.govnih.gov

The substitution of a protic hydrogen with deuterium in an acid's functional group alters its acid-base equilibrium. Generally, a deuterated acid is weaker (i.e., has a higher pKa) than its non-deuterated counterpart. nih.gov This phenomenon is known as the Deuterium Isotope Effect (DIE) on acid dissociation and is quantified by the difference in pKa values (ΔpKa = pKa(D₂O) – pKa(H₂O)). researchgate.net

The primary cause of this effect is the difference in zero-point vibrational energy (ZPVE) between the O-H and O-D bonds of the carboxylic acid group. nih.govresearchgate.net The O-D bond has a lower ZPVE, making it more stable and requiring more energy to break, thus reducing the acidity. For many carboxylic acids, this effect results in a pKa increase of approximately 0.5 to 0.6 units under ambient conditions. nih.govresearchgate.net Theoretical calculations using density functional theory (DFT) and continuum solvation models have been successful in predicting these isotope effects. researchgate.netrsc.org 13C NMR spectroscopy is a sensitive experimental technique used to measure the small differences in pKa values between isotopomers.

Table 1: Illustrative Deuterium Isotope Effects on pKa for Various Organic Acids

This table shows experimental and calculated ΔpKa values for several organic acids, illustrating the typical magnitude of the deuterium isotope effect.

Organic AcidExperimental ΔpKa (pKa(D₂O) – pKa(H₂O))Calculated ΔpKa
Acetic Acid0.52 nih.gov0.65 researchgate.net
Formic Acid0.54 nih.gov-
Benzoic Acid0.53 nih.gov-
β-Naphthol0.60 researchgate.net0.65 researchgate.net

Positional Isotope Enrichment Determination by 2D NMR

Theoretical Considerations of Deuterium Perturbations

The substitution of hydrogen with deuterium introduces perturbations that extend beyond simple mass changes, influencing molecular properties at a quantum level.

The most significant impact of deuteration is on molecular vibrations. Because deuterium has twice the mass of protium (B1232500) (¹H), the vibrational frequency of a C-D bond is substantially lower than that of a C-H bond. This leads to a lower zero-point vibrational energy for the deuterated bond. nih.govrsc.org This difference in ZPE is the fundamental origin of many kinetic and equilibrium isotope effects. nih.govacs.org

While the electronic structure is primarily determined by the arrangement of electrons and is formally independent of nuclear mass, deuteration can induce subtle secondary effects. The lower ZPE and smaller vibrational amplitude of a C-D bond can lead to a slightly shorter average bond length compared to a C-H bond. fugaku100kei.jp This minor geometric change can, in turn, cause small perturbations in the electron distribution and molecular dipole moment. rsc.org Theoretical calculations that treat atomic nuclei quantum mechanically are required to accurately model these subtle changes. fugaku100kei.jp

Deuteration can influence how a molecule interacts with its environment, particularly in a solvent. The changes in vibrational modes and bond polarity affect intermolecular forces such as hydrogen bonding and van der Waals interactions. When a deuterated acid like this compound is dissolved in a solvent, especially a protic one like water or heavy water (D₂O), the strength and dynamics of hydrogen bonds can be altered. acs.org

Future Research Directions and Methodological Advancements

Development of Novel Synthetic Routes for Site-Specific Deuteration

The synthesis of isotopically labeled compounds is a critical step that dictates their application. For Tyropanoic Acid-d5, future research will likely focus on developing more efficient and highly selective methods for deuterium (B1214612) incorporation.

The established synthesis of tyropanoic acid involves the butyrylation of the amine group on iopanoic acid. nih.gov A traditional approach to creating this compound might involve using a deuterated butyric anhydride. However, this may not provide the site-specificity required for certain mechanistic studies.

Future advancements will likely draw from the expanding toolkit of modern organic synthesis for site-specific deuteration. brightspec.comchemrxiv.org These methods offer precise control over which hydrogen atoms are replaced by deuterium, a critical feature for studying kinetic isotope effects or tracking specific metabolic transformations. symeres.comresearchgate.net

Potential Future Synthetic Strategies:

Catalytic Hydrogen Isotope Exchange (HIE): Recent breakthroughs in HIE reactions, often utilizing transition metal catalysts, allow for the direct replacement of C-H bonds with C-D bonds on complex molecules. researchgate.netnih.gov Research could explore catalysts that selectively target specific positions on the tyropanoic acid structure, such as the alkyl chain or even the aromatic ring, under mild conditions.

Deconstructive Deuteration: This innovative strategy involves using a functional group, like a ketone, as a temporary "activating group" to guide deuteration to a specific site before the group is removed. nih.gov One could envision a synthetic route where a precursor to tyropanoic acid is modified to allow for precise, degree-controlled deuteration of the butyrate (B1204436) side chain.

Synthesis from Deuterated Precursors: The development of cost-effective methods to produce deuterated building blocks is crucial. Future work could focus on synthesizing deuterated versions of iopanoic acid or butyric acid precursors, which can then be assembled to create this compound with deuterium atoms in desired locations. nih.gov

A comparison of potential deuteration approaches is summarized in the table below.

Method Description Potential Application for this compound Key Advantage
Traditional Synthesis Use of a deuterated reagent (e.g., deuterated butyric anhydride) in the standard synthesis. nih.govLabeling the butyryl group.Straightforward application of known reaction.
Catalytic HIE Direct, catalyst-mediated exchange of hydrogen for deuterium on the final molecule or a late-stage intermediate. nih.govSite-selective labeling of the alkyl chains or aromatic ring.High efficiency and late-stage functionalization. musechem.com
Deconstructive Deuteration Use and subsequent removal of an activating group to direct deuteration to a specific C(sp³)-H bond. nih.govPrecise mono-, di-, or tri-deuteration of the butyrate or ethyl groups.Unprecedented control over the degree of deuteration. nih.gov
Precursor Synthesis Building the molecule from smaller, pre-deuterated fragments. Creating specific isotopologues with deuterium at metabolically stable or labile positions.Access to a wide variety of labeled patterns. researchgate.net

Integration of this compound in Multi-Isotope Labeling Strategies

The power of isotopic labeling is magnified when multiple isotopes are used in concert. symeres.com Future research will see this compound integrated into multi-isotope strategies to untangle complex metabolic and pharmacokinetic questions that a single label cannot answer. nih.gov

By combining deuterium labeling with stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), researchers can simultaneously track different parts of a molecule or multiple metabolic pathways. symeres.comdoi.org

Potential Applications in Multi-Isotope Labeling:

Dual D/¹³C Labeling: A version of tyropanoic acid could be synthesized with deuterium on the butyryl group and ¹³C in the core benzene (B151609) ring. This would allow researchers to simultaneously track the fate of the side chain (which may be cleaved metabolically) and the core structure.

ADME Studies with Multiple Tracers: In preclinical absorption, distribution, metabolism, and excretion (ADME) studies, this compound could be co-administered with a ¹³C- or ¹⁴C-labeled version of another compound to study drug-drug interactions. chemicalsknowledgehub.com

Metabolic Flux Analysis: In studies of gut microbiome metabolism, this compound could be used alongside ¹³C-labeled nutrients (like glucose) or ¹⁵N-labeled amino acids to see how the presence of the drug affects central metabolic pathways in gut bacteria. doi.orgisotope.com

Isotope Combination Research Question Rationale
This compound + ¹³C-Tyropanoic AcidDifferential PharmacokineticsAllows for the simultaneous administration of two formulations (e.g., oral vs. IV) in the same subject, reducing inter-individual variability. scinews.uz
This compound / ¹⁵N-Tyropanoic AcidMetabolic Stability of Amide BondEnables tracking of the butyryl group (via deuterium) and the amide nitrogen (via ¹⁵N) to determine the primary sites of metabolic breakdown.
This compound + ¹³C-GlucoseDrug effect on central metabolismInvestigates how the drug perturbs core metabolic activities like glycolysis or the Krebs cycle in liver cells or gut microbiota. frontiersin.org

Expansion of Mass Spectrometry Platforms for Enhanced this compound Quantification

Accurate quantification is the bedrock of any study using isotopically labeled compounds. mdpi.com The chemical complexity of this compound, being a tri-iodinated aromatic acid, presents unique challenges and opportunities for mass spectrometry (MS). Future research will focus on expanding MS platforms to improve the sensitivity, specificity, and resolution of its analysis. csic.es

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for such analyses. creative-proteomics.com However, advancements in high-resolution mass spectrometry (HRMS), such as Orbitrap and Fourier transform ion cyclotron resonance (FTICR-MS) technologies, offer significant advantages. creative-proteomics.comacs.orgscholaris.ca

Future Directions for MS Analysis:

Enhanced Ionization for Halogenated Compounds: The three iodine atoms on tyropanoic acid heavily influence its ionization. Research into novel ionization enhancers, such as additives like tetraphenylphosphonium (B101447) chloride which can boost the signal of polyhalogenated compounds by orders of magnitude, could dramatically lower detection limits for this compound. acs.org

High-Resolution Mass Spectrometry (HRMS): Instruments like the Q Exactive™ Hybrid Quadrupole-Orbitrap™ provide exceptional mass accuracy. creative-proteomics.com This allows for confident identification of the deuterated compound and its metabolites in highly complex biological matrices like plasma or feces, distinguishing them from background interferences.

Isotope Ratio Analysis: The characteristic isotopic pattern of the three iodine atoms, combined with the mass shift from the five deuterium atoms, creates a unique "fingerprint." Advanced software can use this multi-isotope pattern to improve detection specificity and quantification accuracy, even for low-abundance metabolites. csic.es

Comprehensive Two-Dimensional Chromatography (GCxGC-HRMS): For analyzing complex mixtures of metabolites, coupling comprehensive 2D gas chromatography with HRMS can provide superior separation and identification of isomeric compounds that might be missed by LC-MS alone. acs.org

MS Platform Key Feature Advantage for this compound Analysis
Triple Quadrupole LC-MS/MSSelected Reaction Monitoring (SRM)Gold standard for targeted quantification due to high sensitivity and specificity. shimadzu.com.au
Quadrupole-Orbitrap HRMSHigh Resolution & Accurate MassConfident identification of metabolites and differentiation from background ions in complex samples. creative-proteomics.com
FTICR-MSUltra-High ResolutionUnambiguous elemental formula determination for novel or unexpected metabolites. scholaris.ca
Ionization EnhancersIncreased Signal IntensityLower limits of detection, enabling analysis of smaller sample volumes or trace-level metabolites. acs.org

Elucidation of Further Mechanistic Insights through Deuterium Tracing in Complex Biological Networks

The most profound application of this compound lies in its use as a tracer to illuminate biological mechanisms. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the heavier C-D bond is broken more slowly than a C-H bond. This effect can be exploited to identify rate-limiting steps in drug metabolism and understand enzymatic pathways. symeres.comresearchgate.net

Deuterium metabolic imaging (DMI) is an emerging technique that uses magnetic resonance spectroscopy (MRS) to non-invasively track the fate of deuterated compounds in real-time within living systems, offering a window into metabolic fluxes. isotope.comfrontiersin.orgescholarship.org

Future Mechanistic Studies:

Mapping Metabolic Hotspots: By strategically placing deuterium on different parts of the molecule (e.g., the butyryl chain vs. the ethyl group), researchers can determine the primary sites of metabolic attack by cytochrome P450 enzymes. If deuteration at a specific site significantly increases the drug's half-life, it indicates that this site is a metabolic "hotspot." nih.govresearchgate.net

Lipid Metabolism Tracing: Given its structural similarity to fatty acids, this compound could be used to probe pathways related to lipid absorption and transport in the gut and liver. nih.gov Its journey could be tracked from intestinal lumen, into enterocytes, and subsequent packaging into lipoproteins.

Deuterium Metabolic Imaging (DMI): In preclinical models, DMI could be used to visualize the distribution and metabolic conversion of this compound in the liver and gallbladder in 3D, providing spatial and temporal information about its mechanism of action that cannot be obtained from blood or tissue samples alone. frontiersin.orgescholarship.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.